molecular formula C10H28NO3PSi2 B14719510 Phosphorimidic acid, (trimethylsilyl)-, diethyl trimethylsilyl ester CAS No. 22749-09-3

Phosphorimidic acid, (trimethylsilyl)-, diethyl trimethylsilyl ester

Cat. No.: B14719510
CAS No.: 22749-09-3
M. Wt: 297.48 g/mol
InChI Key: AKRJDKUHSNFQQC-UHFFFAOYSA-N
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Description

Phosphorimidic acid, (trimethylsilyl)-, diethyl trimethylsilyl ester is a compound with the molecular formula (C2H5O)2P(O)CH2CO2Si(CH3)3. It is also known as diethyl (trimethylsilyloxycarbonylmethyl)phosphonate. This compound is notable for its use in various chemical reactions and its role as a reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of phosphorimidic acid, (trimethylsilyl)-, diethyl trimethylsilyl ester typically involves the reaction of diethyl phosphonoacetic acid with trimethylsilylating agents. Common silylating agents used include hexamethyldisilazane, bis(trimethylsilyl)acetamide, and diethyl(trimethylsilyl)amine. The reaction is usually carried out in a solvent such as 1,4-dioxane at elevated temperatures (100-110°C) to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient and scalable production. The choice of silylating agents and reaction conditions may vary depending on the desired purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Phosphorimidic acid, (trimethylsilyl)-, diethyl trimethylsilyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phosphorimidic acid, (trimethylsilyl)-, diethyl trimethylsilyl ester is used in various scientific research applications:

Mechanism of Action

The mechanism of action of phosphorimidic acid, (trimethylsilyl)-, diethyl trimethylsilyl ester involves the formation of reactive intermediates that facilitate various chemical transformations. The trimethylsilyl group acts as a protecting group, enhancing the stability and reactivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphorimidic acid, (trimethylsilyl)-, diethyl trimethylsilyl ester is unique due to its high reactivity and versatility in various chemical reactions. Its ability to form stable intermediates and participate in multiple reaction pathways makes it a valuable reagent in organic synthesis and industrial applications .

Properties

CAS No.

22749-09-3

Molecular Formula

C10H28NO3PSi2

Molecular Weight

297.48 g/mol

IUPAC Name

diethoxy-trimethylsilylimino-trimethylsilyloxy-λ5-phosphane

InChI

InChI=1S/C10H28NO3PSi2/c1-9-12-15(13-10-2,11-16(3,4)5)14-17(6,7)8/h9-10H2,1-8H3

InChI Key

AKRJDKUHSNFQQC-UHFFFAOYSA-N

Canonical SMILES

CCOP(=N[Si](C)(C)C)(OCC)O[Si](C)(C)C

Origin of Product

United States

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